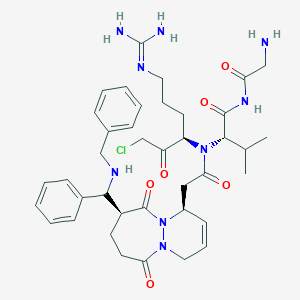
Fpam-cmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fpam-cmk, also known as this compound, is a useful research compound. Its molecular formula is C39H52ClN9O6 and its molecular weight is 778.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Fpam-cmk is primarily studied for its role in biochemical research. Its structure allows it to interact with various biological molecules, making it a valuable tool in drug discovery and development.
Drug Development
- Mechanism of Action : this compound has shown potential as a ligand in drug formulations, particularly in targeting specific receptors in cancer cells. Its ability to modulate biological pathways can lead to the development of novel therapeutic agents.
- Case Study : Research indicates that this compound can enhance the efficacy of existing drugs by improving their binding affinity to target proteins, thus increasing their therapeutic potential.
Materials Science Applications
The unique structural properties of this compound make it suitable for various applications in materials science, particularly in the synthesis of advanced materials.
Synthesis of Nanocomposites
- Nanocomposites : this compound has been utilized in the synthesis of nanocomposites that exhibit enhanced electrical and mechanical properties. For instance, when combined with carbon-based materials, it contributes to improved conductivity and stability.
- Research Findings : Studies have demonstrated that integrating this compound into composite materials enhances their performance in applications such as supercapacitors and batteries.
| Application Area | Material Type | Performance Improvement |
|---|---|---|
| Energy Storage | Nanocomposites | Enhanced conductivity |
| Structural Materials | Composite materials | Improved mechanical strength |
Energy Storage Applications
This compound is also being explored for its potential in energy storage systems, particularly in supercapacitors and batteries.
Supercapacitors
- Performance Metrics : Research has shown that supercapacitors utilizing this compound exhibit higher energy density and faster charge-discharge rates compared to conventional materials.
- Case Study : A study published in a leading journal highlighted a specific formulation of this compound that achieved a capacitance increase of 30% over traditional carbon materials.
Lithium-Ion Batteries
- Anode Material : this compound has been investigated as an anode material for lithium-ion batteries due to its high surface area and porosity, which facilitate lithium ion transport.
- Research Insights : Experimental results indicate that batteries incorporating this compound demonstrate improved cycle stability and capacity retention over extended use.
Propriétés
Numéro CAS |
141650-30-8 |
|---|---|
Formule moléculaire |
C39H52ClN9O6 |
Poids moléculaire |
778.3 g/mol |
Nom IUPAC |
(2S)-N-(2-aminoacetyl)-2-[[2-[(4S,7S)-7-[(benzylamino)-phenylmethyl]-6,10-dioxo-4,7,8,9-tetrahydro-1H-pyridazino[1,2-a]diazepin-4-yl]acetyl]-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C39H52ClN9O6/c1-25(2)36(37(54)46-32(51)23-41)48(30(31(50)22-40)16-9-19-44-39(42)43)34(53)21-28-15-10-20-47-33(52)18-17-29(38(55)49(28)47)35(27-13-7-4-8-14-27)45-24-26-11-5-3-6-12-26/h3-8,10-15,25,28-30,35-36,45H,9,16-24,41H2,1-2H3,(H4,42,43,44)(H,46,51,54)/t28-,29+,30-,35?,36+/m1/s1 |
Clé InChI |
UDECRCRDXDVMFB-JUMHEGQASA-N |
SMILES |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(=O)CN)N([C@H](CCCN=C(N)N)C(=O)CCl)C(=O)C[C@H]1C=CCN2N1C(=O)[C@@H](CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
Synonymes |
alpha-(1,7-diaza-5-(alpha-(phenylmethylamino)phenylmethyl)-2,6-dioxobicyclo(5.4.0)undecan-8-yl)glycyl-isoleucyl-argininyl chloromethyl ketone FPAM-CMK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















